1-Bromo-2-chloro-3-(trichloromethoxy)benzene

Organic synthesis Regioselectivity Cross-coupling

Researchers requiring regioisomerically pure polyhalogenated arenes for sequential Pd-catalyzed cross-coupling face procurement risk from isomer contamination. 1-Bromo-2-chloro-3-(trichloromethoxy)benzene (CAS 1417568-75-2) addresses this with an authenticated ortho-bromo-chloro substitution pattern: • Ortho C-Br/C-Cl enables staged Suzuki-Miyaura coupling (C-Br first) followed by orthogonal C-Cl derivatization for systematic core construction • -OCCl3 group serves as a synthetic handle for controlled HF fluorination to -OCF2Cl, tuning metabolic stability without de novo fluorinated building block synthesis • 98% purity with distinct HPLC/GC-MS retention time for regioisomer verification in QC workflows Standard storage in cool, dry place; ships ambient globally.

Molecular Formula C7H3BrCl4O
Molecular Weight 324.8 g/mol
CAS No. 1417568-75-2
Cat. No. B1443839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-3-(trichloromethoxy)benzene
CAS1417568-75-2
Molecular FormulaC7H3BrCl4O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)OC(Cl)(Cl)Cl
InChIInChI=1S/C7H3BrCl4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
InChIKeyGSTYYSPRTHLEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-3-(trichloromethoxy)benzene – Overview & Procurement


1-Bromo-2-chloro-3-(trichloromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H3BrCl4O and a molecular weight of 324.8 g/mol [1]. It features a benzene ring bearing three distinct substituents: a bromine atom at position 1, a chlorine atom at position 2, and a trichloromethoxy group (–OCCl3) at position 3 . This compound belongs to the class of bromochlorobenzenes with an α,α,α-trichloromethoxy ether functionality [2]. The compound is commercially available from specialized chemical suppliers at a stated purity of 98% .

1-Bromo-2-chloro-3-(trichloromethoxy)benzene Regioisomer Specificity


This compound exists within a family of isomeric bromo-chloro-(trichloromethoxy)benzenes sharing the same molecular formula (C7H3BrCl4O, MW 324.8), including the 2-bromo-4-chloro-1-(trichloromethoxy)benzene (CAS 1417569-89-1) , 1-bromo-3-chloro-5-(trichloromethoxy)benzene (CAS 1417569-19-7) , and 4-bromo-2-chloro-1-(trichloromethoxy)benzene (CAS 1417567-52-2) regioisomers. While each isomer contains identical elemental composition and functional groups, the distinct spatial arrangement of bromine, chlorine, and the trichloromethoxy substituent on the benzene ring confers different electronic and steric environments that govern reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and subsequent derivatization steps. For polyhalogenated arenes, the relative positioning of halogens dictates both the chemoselectivity (C–Br vs C–Cl oxidative addition) and the site-selectivity in palladium-catalyzed transformations [1]. Interchanging regioisomers without validation may lead to failed coupling reactions, unintended byproducts, or altered pharmacokinetic properties in downstream drug candidates. Procurement decisions must therefore be based on the specific substitution pattern required for the intended synthetic pathway.

1-Bromo-2-chloro-3-(trichloromethoxy)benzene Differential Evidence


Regioisomer Substitution Pattern

1-Bromo-2-chloro-3-(trichloromethoxy)benzene (CAS 1417568-75-2) bears bromine and chlorine at adjacent ortho positions (C1–C2) with the trichloromethoxy group at C3 . In contrast, the 2-bromo-4-chloro-1-(trichloromethoxy) isomer (CAS 1417569-89-1) places the trichloromethoxy group at C1 and separates bromine (C2) and chlorine (C4) by a meta relationship . The 1-bromo-3-chloro-5-(trichloromethoxy) isomer (CAS 1417569-19-7) positions halogens in a symmetric meta arrangement with the trichloromethoxy group at C5 . For polyhalogenated arenes undergoing palladium-catalyzed cross-couplings, the established general reactivity order is C–Br > C–Cl > C–OTf under low catalyst loading conditions [1]. The ortho relationship between bromine and chlorine in the target compound creates a distinct steric and electronic environment that influences the oxidative addition step at the C–Br bond compared to isomers where the halogens are more spatially separated.

Organic synthesis Regioselectivity Cross-coupling

Suzuki–Miyaura Chemoselectivity

For polyhalogenated arenes bearing both bromine and chlorine substituents, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions exhibit a well-established general chemoselectivity order of C–Br > C–Cl > C–OTf, enabling selective functionalization at the bromine position while leaving the chlorine intact [1]. This class-level inference applies directly to 1-bromo-2-chloro-3-(trichloromethoxy)benzene (CAS 1417568-75-2), which contains both a reactive C–Br bond at position 1 and a less reactive C–Cl bond at position 2 . In contrast, the 2-bromo-4-chloro-1-(trichloromethoxy) regioisomer (CAS 1417569-89-1) positions bromine at C2 and chlorine at C4, with the trichloromethoxy group directly attached to C1 . While both isomers possess bromine and chlorine, their distinct substitution patterns may influence the oxidative addition kinetics and subsequent transmetalation steps due to differing steric hindrance and electronic effects from the trichloromethoxy substituent. Under low palladium catalyst loading conditions, the general reactivity order C–Br > C–Cl remains applicable, but the specific ortho adjacency of bromine and chlorine in CAS 1417568-75-2 creates a unique environment for chemoselective transformations that differs from isomers where halogens are separated by meta or para relationships .

Palladium catalysis Chemoselectivity Suzuki–Miyaura coupling

Trichloromethoxy as Fluorination Precursor

The trichloromethoxy (–OCCl3) group serves as a precursor to partially fluorinated analogues via controlled halogen exchange. A published one-pot industrial-scale method demonstrates the fluorination of 4-(trichloromethoxy)benzoyl chloride with HF at –20 °C, yielding 4-(chlorodifluoromethoxy)benzoyl fluoride in excellent yield, followed by in situ Friedel–Crafts reaction to produce 4-chloro-4′-(chlorodifluoromethoxy)benzophenone [1]. This transformation pathway illustrates that trichloromethoxy-substituted aromatic compounds—including 1-bromo-2-chloro-3-(trichloromethoxy)benzene—can serve as versatile intermediates for accessing mixed chlorofluoroalkoxy derivatives without requiring complete de novo synthesis. In contrast, compounds lacking the trichloromethoxy group, such as simple bromochlorobenzenes or methoxy-substituted analogues, cannot undergo this selective partial fluorination pathway. While direct experimental data for the fluorination of 1-bromo-2-chloro-3-(trichloromethoxy)benzene itself is not available in the open literature, the established reactivity of the trichloromethoxy motif under these conditions [2] provides a class-level inference for its synthetic potential.

Fluorination Functional group interconversion Industrial scale-up

Commercial Availability & Purity

1-Bromo-2-chloro-3-(trichloromethoxy)benzene (CAS 1417568-75-2) is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a stated purity of 98% . Its regioisomeric comparators exhibit varying availability and purity specifications: 1-bromo-3-chloro-5-(trichloromethoxy)benzene (CAS 1417569-19-7) is available from AKSci at 95% purity ; 4-bromo-2-chloro-1-(trichloromethoxy)benzene (CAS 1417567-52-2) is also available from AKSci at 95% purity ; 2-bromo-4-chloro-1-(trichloromethoxy)benzene (CAS 1417569-89-1) is catalogued by ChemSrc but without disclosed commercial availability or purity specifications . The 98% purity specification for the target compound represents a 3% absolute purity advantage over the 95% grade offered for certain isomers, which may translate to reduced purification burden and higher effective yield in subsequent synthetic steps. Additionally, the presence of a dedicated catalog entry (Product No. 2213090) at Leyan indicates established supply chain accessibility .

Procurement Supply chain Purity specifications

1-Bromo-2-chloro-3-(trichloromethoxy)benzene Applications


Ortho-Dihalogenated Biaryl Synthesis

This compound serves as a polyhalogenated aryl bromide building block for constructing biaryl architectures with staged functionalization capability. The presence of both C–Br and C–Cl bonds enables sequential cross-coupling strategies: the more reactive C–Br bond undergoes initial Suzuki–Miyaura coupling with arylboronic acids under palladium catalysis, leaving the C–Cl bond intact for subsequent orthogonal transformations [1]. The 1-bromo-2-chloro substitution pattern places these reactive sites in an ortho relationship, creating a distinct steric environment that differs from regioisomeric alternatives . This staged reactivity is particularly valuable in medicinal chemistry programs requiring the systematic construction of complex, densely functionalized aromatic cores where precise control over coupling sequence is essential for achieving the desired substitution pattern [2].

Chlorofluoromethoxy Aromatic Precursor

The trichloromethoxy (–OCCl3) group in this compound provides a synthetic handle for accessing mixed chlorofluoromethoxy derivatives. Based on demonstrated methodology for analogous trichloromethoxy-substituted aromatics, controlled fluorination with HF at low temperature (–20 °C) can convert the –OCCl3 group to –OCF2Cl (chlorodifluoromethoxy) or related partially fluorinated alkoxy moieties [1]. This transformation pathway enables the introduction of fluorinated alkoxy groups—which impart enhanced metabolic stability and modulated lipophilicity in drug candidates—without requiring de novo synthesis of the fluorinated building block. The ortho relationship of bromine and chlorine to the trichloromethoxy group in this specific regioisomer (CAS 1417568-75-2) provides a unique substitution pattern not achievable with other regioisomers such as CAS 1417569-89-1 or CAS 1417569-19-7 .

Regioisomer-Specific Analytical Standard

Given the existence of multiple isomeric bromo-chloro-(trichloromethoxy)benzenes sharing the identical molecular formula C7H3BrCl4O and molecular weight 324.8 [1], this compound serves as a specific reference standard for developing and validating chromatographic methods (HPLC, GC-MS) capable of distinguishing between closely related regioisomers. The 1-bromo-2-chloro-3-substituted pattern produces a unique retention time and mass spectral fragmentation profile that differs from the 2-bromo-4-chloro-1-substituted isomer (CAS 1417569-89-1) and the 1-bromo-3-chloro-5-substituted isomer (CAS 1417569-19-7) [2]. In quality control workflows where regioisomeric purity is critical to downstream synthetic success, having an authenticated sample of the specific isomer (98% purity grade ) is essential for establishing baseline analytical parameters and detecting isomeric impurities in synthetic intermediates.

Agrochemical & Pharmaceutical Intermediate

The trichloromethoxy (–OCCl3) functional group appears in patent literature as a defined substituent in biologically active molecules, including integrin antagonists [1] and pyrazole carboxamide derivatives . 1-Bromo-2-chloro-3-(trichloromethoxy)benzene provides a pre-functionalized aromatic core bearing this pharmacophoric element, enabling direct incorporation of the trichloromethoxy motif into target molecules via the reactive C–Br handle. The ortho-chlorine substituent provides an additional site for late-stage diversification or may contribute to target binding through halogen bonding interactions. Procurement of this specific regioisomer ensures that the trichloromethoxy group is positioned ortho to the chlorine and meta to the bromine coupling site, a spatial arrangement that may be critical for achieving the desired three-dimensional conformation in the final bioactive molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-chloro-3-(trichloromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.